molecular formula C7H8ClNO2 B1327121 5-Isopropylisoxazole-3-carbonyl chloride CAS No. 53064-56-5

5-Isopropylisoxazole-3-carbonyl chloride

Cat. No.: B1327121
CAS No.: 53064-56-5
M. Wt: 173.6 g/mol
InChI Key: GZPWGHHYNHDGKH-UHFFFAOYSA-N
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Description

5-Isopropylisoxazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazoles are synthesized through various techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . The interaction of 5-Isopropylisoxazole-3-carbonyl chloride with its targets and the resulting changes would depend on the specific biological target it binds to.

Biochemical Pathways

The isoxazole moiety is known to interact with various biochemical pathways due to its presence in a wide range of drugs . The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the diversity of drugs containing the isoxazole moiety, the effects can be quite varied .

Biochemical Analysis

Biochemical Properties

5-Isopropylisoxazole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in cycloaddition reactions, which are essential for the synthesis of isoxazoles . These interactions are vital for the compound’s role in drug discovery and development, as isoxazoles are commonly found in many commercially available drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in cycloaddition reactions is a key aspect of its molecular mechanism . These reactions are essential for the synthesis of various biologically active compounds, highlighting the importance of this compound in biochemical studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Long-term effects on cellular function have been observed, making it essential to monitor the compound’s behavior over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for the compound’s role in biochemical reactions and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions is vital for optimizing the compound’s use in biochemical research .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its role in cellular processes . These factors are crucial for understanding the compound’s behavior at the subcellular level.

Properties

IUPAC Name

5-propan-2-yl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWGHHYNHDGKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649354
Record name 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-56-5
Record name 5-(Propan-2-yl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.